

Methyl Benzilate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl benzilate*

Cat. No.: *B031804*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl benzilate**, a key intermediate in the pharmaceutical and chemical industries. This document outlines its chemical synonyms and identifiers, detailed experimental protocols for its synthesis, and explores its biological significance, particularly through the lens of the signaling pathways influenced by its derivatives.

Chemical Identity and Synonyms

Methyl benzilate is an organic compound, specifically the methyl ester of benzoic acid. It is a white crystalline solid at room temperature.^[1] A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for clear identification and cross-referencing in research and manufacturing.

Table 1: Synonyms and Chemical Identifiers for **Methyl Benzilate**

Category	Identifier
IUPAC Name	methyl 2-hydroxy-2,2-diphenylacetate[2]
CAS Number	76-89-1[2]
Molecular Formula	C ₁₅ H ₁₄ O ₃ [2]
Molecular Weight	242.27 g/mol
Common Synonyms	Benzilic acid, methyl ester[1]
Methyl diphenylglycolate[1]	
Methyl α-hydroxydiphenylacetate[3]	
Methyl 2-hydroxy-2,2-diphenylacetate[3]	
Benzeneacetic acid, α-hydroxy-α-phenyl-, methyl ester[3]	
Diphenylglycolic Acid Methyl Ester[1]	
Hydroxy-diphenyl-acetic acid methyl ester[3]	
Methyl α-phenylmandelate[3]	
Other Identifiers	NSC 57672[3]
EINECS 200-991-1[4]	

Synthesis of Methyl Benzilate: Experimental Protocols

Methyl benzilate is primarily synthesized through the Fischer esterification of benzilic acid with methanol in the presence of a strong acid catalyst. Below are detailed protocols for this synthesis.

Sulfuric Acid Catalyzed Esterification in Acetonitrile

This protocol describes a common method for the synthesis of **Methyl benzilate** with a high yield.

Materials:

- Benzilic acid
- Methanol
- Acetonitrile
- Concentrated sulfuric acid (98%)
- 20% Sodium carbonate solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate
- Water

Procedure:[\[5\]](#)

- In a round-bottom flask equipped with a magnetic stirrer, combine benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).
- Slowly add concentrated sulfuric acid (98%, 94 mmol, approximately 5 mL) to the stirred mixture at room temperature.
- Attach a reflux condenser and heat the mixture to 80-85 °C. Maintain this temperature for 16-18 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully add 100 mL of 20% sodium carbonate solution to neutralize the excess acid.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with 100 mL of water.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain **Methyl benzilate**.
- If necessary, the product can be further purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[\[5\]](#)

Fischer Esterification of Benzoic Acid with Methanol (General Procedure)

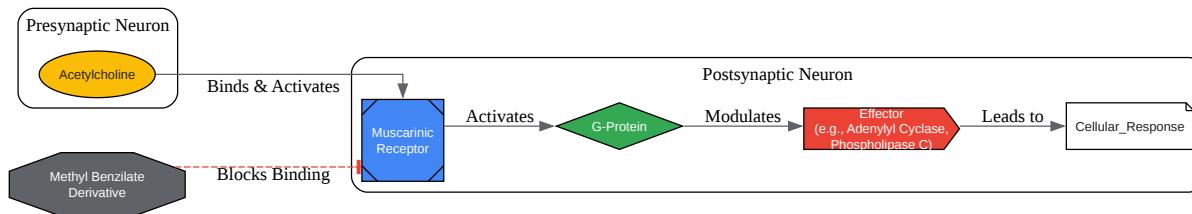
While the above protocol is specific to benzilic acid, the following provides a general framework for Fischer esterification, which is the underlying principle.

Materials:

- Benzoic acid (or a carboxylic acid derivative)
- Methanol (or another alcohol)
- Concentrated sulfuric acid (catalyst)
- Dichloromethane or Ether (for extraction)
- 0.5M Sodium bicarbonate solution
- Water
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:[\[6\]](#)[\[7\]](#)

- In a round-bottom flask, dissolve the carboxylic acid in an excess of the alcohol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 30-60 minutes). The reflux temperature is generally slightly above the boiling point of the alcohol used.[\[8\]](#)


- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., dichloromethane or ether).
- Wash the organic layer sequentially with water, a weak base (e.g., 0.5M sodium bicarbonate solution) to remove unreacted acid, and finally with a saturated sodium chloride solution.
- Dry the organic layer with an anhydrous drying agent.
- Filter and remove the solvent by distillation or rotary evaporation to yield the crude ester.
- The ester can be further purified by distillation or chromatography.

Biological Significance and Signaling Pathways

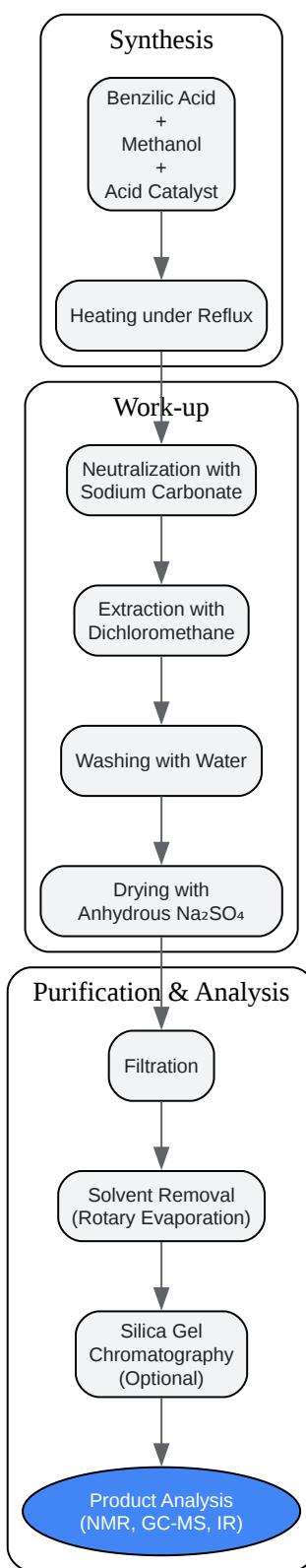
Methyl benzilate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those with anticholinergic and antihistaminic properties.^[9] While direct studies on the signaling pathways of **Methyl benzilate** are limited, the mechanisms of its derivatives, such as N-methyl-3-piperidyl benzilate, are well-characterized. These derivatives often act as muscarinic acetylcholine receptor antagonists.^{[10][11]}

Representative Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism

Derivatives of **Methyl benzilate** can function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological functions. The diagram below illustrates the general mechanism of action for a muscarinic antagonist.

[Click to download full resolution via product page](#)

Caption: Antagonism of a muscarinic acetylcholine receptor by a **Methyl benzilate** derivative.


In this pathway, acetylcholine, a neurotransmitter, normally binds to and activates the muscarinic receptor. This activation leads to the modulation of an associated G-protein, which in turn regulates an effector enzyme, ultimately resulting in a cellular response. A **Methyl benzilate** derivative, acting as an antagonist, binds to the receptor but does not activate it, thereby blocking acetylcholine from binding and preventing the downstream signaling cascade.

Applications in Drug Development and Research

The utility of **Methyl benzilate** as a versatile building block is well-established in the pharmaceutical sector.^[12] Its structure allows for modifications to create a variety of specialized organic compounds.^[9] Beyond its role in synthesizing anticholinergic and antihistaminic drugs, research has also explored the insecticidal and repellent properties of related compounds like methyl benzoate.^{[13][14]} The methyl group, in general, plays a significant role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties of molecules.^[15]

Experimental Workflow: Synthesis and Purification

The overall workflow for the synthesis and purification of **Methyl benzilate** can be visualized as a series of sequential steps, from reactant preparation to final product analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **Methyl benzilate**.

This structured process ensures the efficient production and isolation of high-purity **Methyl benzilate**, which is crucial for its subsequent use in pharmaceutical synthesis and other research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Benzilate | 76-89-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. Methyl benzilate [webbook.nist.gov]
- 3. Methyl benzilate [webbook.nist.gov]
- 4. Methyl benzilate | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl benzilate synthesis - chemicalbook [chemicalbook.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 76-89-1(Methyl benzilate) | Kuujia.com [kuujia.com]
- 10. N-Methyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]
- 11. Deliriant - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Methyl benzoate exhibits insecticidal and repellent activities against *Bemisia tabaci* (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Larvicidal Activity of Methyl Benzoate, a Volatile Organic Compound, Against the Mosquitoes *Aedes albopictus* and *Culex pipiens* (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl Benzilate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031804#synonyms-for-methyl-benzilate\]](https://www.benchchem.com/product/b031804#synonyms-for-methyl-benzilate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com